BenchChemオンラインストアへようこそ!

Rilmazafone

Postural stability Body sway Elderly sleep medicine

Rilmazafone is a water-soluble prodrug requiring intestinal aminopeptidase activation, generating active metabolites (rilmazolam, Ki=2.6 nM) with a distinct PK/PD profile. Clinical evidence shows superior postural stability vs. zolpidem and triazolam in elderly subjects, making it the preferred compound for geriatric hypnotic research. Its well-characterized metabolite accumulation in renal impairment (5-fold AUC increase) supports use in CKD studies. Unlike direct-acting benzodiazepines, rilmazafone's unique activation mechanism precludes simple substitution. Ideal for pharmacological research on prodrug bioactivation, analytical toxicology, and forensic science applications.

Molecular Formula C21H20Cl2N6O3
Molecular Weight 475.3 g/mol
CAS No. 99593-25-6
Cat. No. B1679336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilmazafone
CAS99593-25-6
Synonyms1-(2-(2-chlorobenzoyl)-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride
450191-S
rilmazafone
rilmazafone hydrochloride
S 450191
S-450191
Molecular FormulaC21H20Cl2N6O3
Molecular Weight475.3 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30)
InChIKeyKYHFRCPLIGODFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rilmazafone (CAS 99593-25-6): A Water-Soluble Benzodiazepine Prodrug for Sedative-Hypnotic Research and Procurement


Rilmazafone (リスミー, Rhythmy, previously designated 450191-S) is a water-soluble prodrug of the benzodiazepine class developed and marketed in Japan for the treatment of insomnia [1]. The compound itself lacks intrinsic pharmacological activity at benzodiazepine receptors prior to metabolic activation [2]. Following oral administration, rilmazafone is converted by aminopeptidase enzymes in the small intestine into a series of active triazolobenzodiazepine metabolites, primarily rilmazolam (8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide) and its N-desmethyl derivatives, which act as positive allosteric modulators of GABA-A receptors to produce sedative and hypnotic effects [2][3]. The compound exhibits an oral LD50 in mice greater than 1500 mg/kg [4].

Why Rilmazafone Cannot Be Substituted with Other Benzodiazepines or Hypnotics


Rilmazafone occupies a unique pharmacological niche that precludes straightforward substitution with other benzodiazepine hypnotics or non-benzodiazepine alternatives. First, unlike direct-acting benzodiazepines such as triazolam or midazolam, rilmazafone is a prodrug requiring site-specific enzymatic conversion in the small intestine, which fundamentally alters its pharmacokinetic profile and time-to-onset characteristics [1]. Second, rilmazafone produces a distinct metabolite spectrum comprising three active species (rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam) with differing potencies and half-lives, creating a composite pharmacodynamic profile not replicated by single-entity benzodiazepines [2]. Third, clinical evidence demonstrates that rilmazafone exerts differential effects on postural stability and balance compared to zolpidem and triazolam at clinically equivalent doses, indicating functional differentiation that cannot be captured by in vitro receptor binding data alone [3]. Fourth, rilmazafone's pharmacokinetics are significantly altered in patients with renal impairment—with metabolite Cmax doubling and AUC increasing five-fold compared to healthy volunteers—a liability profile distinct from renally-cleared hypnotics such as zolpidem [4]. These factors collectively render in-class substitution scientifically unsound.

Quantitative Evidence Guide: Verified Differential Performance of Rilmazafone Against Comparator Hypnotics


Superior Postural Stability Maintenance in Elderly Subjects Compared to Triazolam and Zolpidem

In a randomized, double-blind, placebo-controlled crossover study of 13 healthy elderly subjects (aged 60-70 years), rilmazafone 1 mg demonstrated significantly improved performance on the body sway test compared to both zolpidem 5 mg and triazolam 0.125 mg when assessed the morning following bedtime administration [1]. This finding was observed despite comparable or favorable outcomes for zolpidem and triazolam on other psychomotor endpoints such as the Functional Reach Test [1].

Postural stability Body sway Elderly sleep medicine Residual effects

Altered Pharmacokinetic Liability Profile in Renal Impairment: Metabolite Accumulation Data

A pharmacokinetic study comparing rilmazafone metabolite exposure in patients with chronic renal failure undergoing hemodialysis versus healthy volunteers revealed substantial accumulation of active metabolites M1 and M4 [1]. Despite a lower administered dose in patients (1 mg vs. 2 mg in volunteers) and lower mean body weight (53 kg vs. 60 kg), Cmax values for M1 and M4 were doubled and AUC values were five-fold higher in renally impaired patients compared to healthy controls [1].

Pharmacokinetics Renal impairment Metabolite accumulation Dose adjustment

Prodrug-Dependent Metabolic Activation Kinetics Differentiate Rilmazafone from Direct-Acting Benzodiazepines

Rilmazafone requires site-specific enzymatic conversion by aminopeptidases in the small intestine to generate active benzodiazepine metabolites, in contrast to direct-acting benzodiazepines such as triazolam or midazolam which bind to GABA-A receptors without prior metabolic activation [1]. The prodrug itself exhibits no detectable binding affinity for benzodiazepine receptors in vitro [1]. This metabolic gatekeeping mechanism introduces a lag time to peak pharmacological effect and modulates the rate of active metabolite appearance in systemic circulation.

Prodrug metabolism Aminopeptidase activation Onset kinetics Intestinal metabolism

Active Metabolite Rilmazolam Exhibits High-Potency GABA-A Receptor Binding (Ki = 2.6 nM) Comparable to Designer Benzodiazepine Bromazolam

The principal active metabolite of rilmazafone, rilmazolam, displays high-affinity binding to the benzodiazepine site of GABA-A receptors with a reported inhibition constant (Ki) of 2.6 nM [1]. This binding affinity is comparable to that of the potent designer benzodiazepine bromazolam (Ki = 2.3 nM) [1]. The parent compound rilmazafone itself shows no measurable binding affinity at benzodiazepine receptors [2].

GABA-A receptor Binding affinity Rilmazolam Receptor pharmacology

Water-Soluble Prodrug Formulation Enables Consistent Oral Bioavailability Without Organic Solvent Requirements

Rilmazafone is specifically engineered as a water-soluble benzodiazepine prodrug, a physicochemical property that distinguishes it from many benzodiazepines which exhibit limited aqueous solubility and require organic co-solvents or complex formulation strategies for oral or parenteral administration [1][2]. This water solubility arises from the ring-opened triazolobenzodiazepine structure and the presence of polar functional groups including the glycylaminomethyl and dimethylcarbamoyl moieties [2].

Aqueous solubility Oral formulation Bioavailability Prodrug design

Recommended Research and Industrial Applications for Rilmazafone Based on Verified Differential Evidence


Geriatric Sleep Medicine Research Requiring Favorable Postural Stability Outcomes

Based on the direct head-to-head evidence demonstrating that rilmazafone 1 mg significantly improves body sway test performance compared to zolpidem 5 mg and triazolam 0.125 mg in elderly subjects [4], rilmazafone is the preferred compound for research protocols evaluating hypnotic agents in geriatric populations where fall risk and postural instability are primary safety concerns. The differential balance profile supports rilmazafone's selection in studies assessing next-day residual effects in elderly insomniacs or in comparative effectiveness research for sleep aids in nursing home or assisted-living settings.

Pharmacokinetic Studies in Renally Impaired Populations

Rilmazafone exhibits substantial metabolite accumulation in patients with chronic renal failure, with active metabolite Cmax values doubling and AUC increasing five-fold compared to healthy volunteers despite a lower administered dose [4]. This well-characterized accumulation profile makes rilmazafone a valuable probe compound for investigating the impact of renal dysfunction on hepatic drug metabolism, intestinal aminopeptidase activity, and active metabolite disposition. It is particularly suitable for studies examining the need for dose adjustment in chronic kidney disease patients receiving sedative-hypnotic therapy.

Prodrug Activation and Intestinal Metabolism Research

Rilmazafone's unique dependence on intestinal aminopeptidase-mediated activation to generate GABA-A receptor-active metabolites distinguishes it from direct-acting benzodiazepines [4]. This property positions rilmazafone as an ideal tool compound for basic pharmacological research examining the role of intestinal first-pass metabolism in modulating drug onset kinetics, the contribution of aminopeptidase enzymes to prodrug bioactivation, and the pharmacokinetic-pharmacodynamic relationships governing delayed-onset hypnotic effects.

High-Affinity GABA-A Receptor Pharmacology and Metabolite Profiling

The active metabolite rilmazolam demonstrates high-affinity binding to GABA-A receptors (Ki = 2.6 nM), comparable to potent designer benzodiazepines such as bromazolam (Ki = 2.3 nM) [4]. Rilmazafone serves as a precursor for generating rilmazolam and related triazolobenzodiazepine metabolites, making it a valuable reference standard and research tool for analytical toxicology laboratories, forensic science applications requiring metabolite identification and quantification [5], and structure-activity relationship studies investigating benzodiazepine receptor pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rilmazafone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.